MS37452 was derived from a high-throughput screening of small-molecule libraries aimed at identifying modulators of methyl-lysine binding. Its classification falls under the category of small-molecule inhibitors targeting epigenetic regulators, specifically those involved in chromatin remodeling and gene expression regulation .
The synthesis of MS37452 involves several key steps that focus on constructing its unique molecular architecture. The synthetic pathway typically includes:
Specific synthetic routes have been detailed in supporting materials accompanying studies that describe the structure-activity relationships (SAR) for MS37452 and its analogs .
The molecular structure of MS37452 has been elucidated through X-ray crystallography, revealing its binding conformation within the CBX7 chromodomain. Key features include:
MS37452 primarily participates in competitive inhibition reactions, specifically targeting the interaction between CBX7 and H3K27me3. The relevant chemical reactions include:
The affinity of MS37452 for CBX7 has been quantified, with an inhibition constant () reported at approximately 43 μM, indicating its potency as an inhibitor .
The mechanism by which MS37452 exerts its effects involves several steps:
The applications of MS37452 span multiple areas within scientific research:
CBX7 is a core subunit of canonical Polycomb Repressive Complex 1 (cPRC1), which maintains gene silencing through epigenetic mechanisms. cPRC1 catalyzes monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), leading to chromatin compaction and transcriptional repression. Unlike variant PRC1 (vPRC1) complexes that lack chromodomains, CBX7-containing cPRC1 exhibits sequence-independent propagation of silencing across cell divisions by establishing a self-sustaining histone modification loop [1] [10]. This maintenance mechanism involves:
Table 1: Key PRC1 Complexes and Functional Attributes
Complex Type | Core Subunits | Histone Modification | Chromatin Recruitment |
---|---|---|---|
Canonical PRC1 (cPRC1) | CBX7, PHC, RING1B, PCGF2/4 | H2AK119ub1 | H3K27me3-dependent |
Variant PRC1 (vPRC1) | RYBP/YAF2, RING1B, PCGF1/3/5/6 | H2AK119ub1 | DNA sequence-dependent |
CBX7 distinguishes cPRC1 functionally from vPRC1. While vPRC1 transiently silences genes, CBX7-containing cPRC1 enables epigenetic inheritance of repression after the initial recruitment signal dissipates—a critical property for maintaining cellular identity [1].
The CBX7 chromodomain (ChD) is a ~60 amino acid module that adopts a conserved fold: three β-strands packed against an α-helix surrounding an aromatic cage (Phe11, Trp32, Trp35). This cage mediates cation-π interactions with trimethylated lysine residues [2] [7]. Key structural features governing its function include:
Recognition extends beyond histone marks. Live-cell single-molecule tracking demonstrates CBX7 requires co-recognition of H3K27me3 and DNA via its chromodomain and adjacent AT-hook-like (ATL) motif. This dual engagement stabilizes chromatin residence times >10-fold compared to H3K27me3 binding alone [9].
CBX7 exhibits context-dependent roles in cancer, functioning as either an oncogene or tumor suppressor:
In stem cells, CBX7 maintains pluripotency by repressing differentiation genes through PRC1. Its loss impairs self-renewal in hematopoietic and embryonic stem cells, while its overexpression extends proliferative capacity in epithelial cells [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7